molecular formula C11H10BrN B13607420 1-(2-Bromo-4-methylphenyl)cyclopropanecarbonitrile

1-(2-Bromo-4-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B13607420
M. Wt: 236.11 g/mol
InChI Key: QAIJIQYOKOGKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a 2-bromo-4-methylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2-bromo-4-methylbenzaldehyde with malononitrile in the presence of a base such as triethylamine. The reaction proceeds through a Michael addition followed by cyclization to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with amine groups replacing the nitrile group.

Scientific Research Applications

1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biological or chemical effects. The bromine atom and the nitrile group are key functional groups that can participate in various interactions and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the nitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrN/c1-8-2-3-9(10(12)6-8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

QAIJIQYOKOGKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.